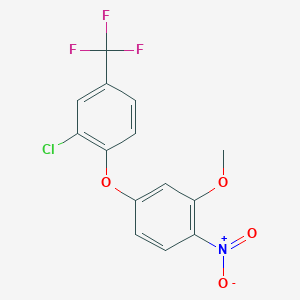
2-Chloro-1-(3-methoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(3-methoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic compounds. It features a benzene ring substituted with chloro, methoxy, nitro, and trifluoromethyl groups. These functional groups impart unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3-methoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method includes:
Nitration: Introducing a nitro group to a benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Methoxylation: Substituting a hydrogen atom on the benzene ring with a methoxy group using methanol and a suitable catalyst.
Chlorination: Introducing a chlorine atom to the benzene ring using chlorine gas or a chlorinating agent.
Trifluoromethylation: Adding a trifluoromethyl group using reagents like trifluoromethyl iodide and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-(3-methoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a metal catalyst.
Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a metal catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Reduction: Hydrogen gas, palladium on carbon.
Major Products
Oxidation: Formation of corresponding quinones.
Substitution: Formation of various substituted benzene derivatives.
Reduction: Formation of amino derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(3-methoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of functional groups like nitro and trifluoromethyl can influence its reactivity and interactions at the molecular level.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-1-(3-methoxy-4-nitrophenoxy)benzene: Lacks the trifluoromethyl group.
1-(3-Methoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene: Lacks the chloro group.
2-Chloro-4-(trifluoromethyl)benzene: Lacks the methoxy and nitro groups.
Uniqueness
The combination of chloro, methoxy, nitro, and trifluoromethyl groups in 2-Chloro-1-(3-methoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene imparts unique chemical properties, making it distinct from similar compounds
Propiedades
Número CAS |
42874-02-2 |
|---|---|
Fórmula molecular |
C14H9ClF3NO4 |
Peso molecular |
347.67 g/mol |
Nombre IUPAC |
2-chloro-1-(3-methoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H9ClF3NO4/c1-22-13-7-9(3-4-11(13)19(20)21)23-12-5-2-8(6-10(12)15)14(16,17)18/h2-7H,1H3 |
Clave InChI |
APSLKXCDORFAIZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


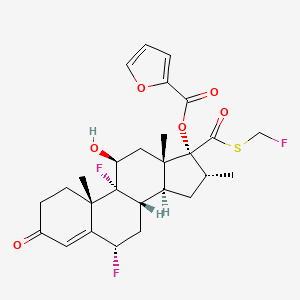
![2-[(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)oxy]-N-methyl-ethanamine](/img/structure/B13422048.png)
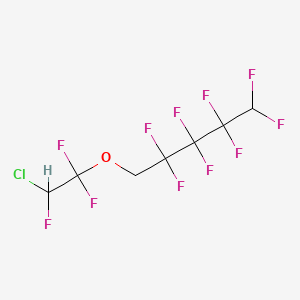
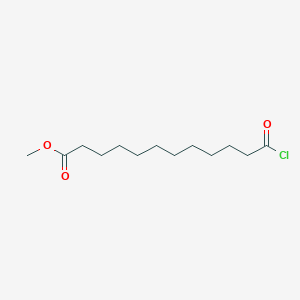
![2,9,11,18,20,27-Hexazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(27),3,5,7,9,12,14,16,18,21,23,25-dodecaene](/img/structure/B13422059.png)
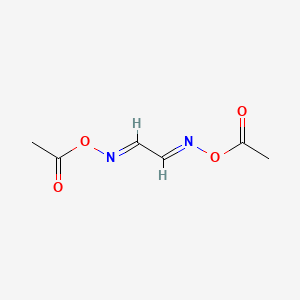
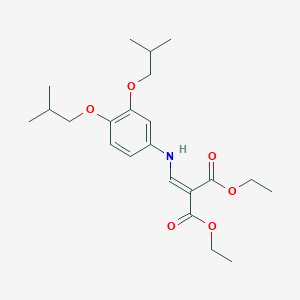


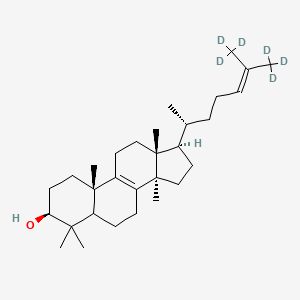


![1-(4-methoxyphenyl)-N-[(3-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B13422112.png)
![1-Ethoxy-4-fluoro-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B13422126.png)
